molecular formula C8H14 B125384 2,5-Dimethyl-2,4-hexadiene CAS No. 764-13-6

2,5-Dimethyl-2,4-hexadiene

Cat. No.: B125384
CAS No.: 764-13-6
M. Wt: 110.2 g/mol
InChI Key: DZPCYXCBXGQBRN-UHFFFAOYSA-N
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Description

. Radiosensitizers are compounds that make cancer cells more sensitive to radiation therapy, thereby enhancing the effectiveness of the treatment. Tropirine has shown promise in reversing multidrug resistance, making it a valuable tool in oncology .

Preparation Methods

The synthesis of tropirine involves several steps, starting with the preparation of the tropane ring system. One common method is the intramolecular “double Mannich reaction,” which uses succinaldehyde, methylamine, and acetonedicarboxylic acid as reactants . This reaction is biomimetic, meaning it mimics natural biosynthetic processes. The yield of this synthesis can exceed 90% with subsequent improvements .

Chemical Reactions Analysis

Alkene Cross-Metathesis

DMHD serves as a versatile reactant in alkene cross-metathesis, enabling the synthesis of tri- and tetra-substituted alkenes.

Reaction Conditions Catalysts Products Yield
Mild conditions (room temp.)Grubbs 2nd gen., StickyCat, GreenCatPrenylated/isobutylenyl alkenes25–80%
Rubber upcycling applicationsTM AquaMetFunctionalized polyisoprene derivativesOptimized

Key findings:

  • DMHD avoids gaseous alkene handling due to its liquid state and low volatility .

  • Exhibits high compatibility with industrial catalysts, enabling rubber valorization via metathesis .

Photochemical Reactions

DMHD participates in photodechlorination and energy transfer processes:

Photodechlorination of 9,10-Dichloroanthracene (DCA)

  • Mechanism :

    • DMHD forms a singlet exciplex with photoexcited DCA, leading to electron transfer and generation of DCA radical anion (DCA⁻- ) .

    • Protonation of DCA⁻- yields 9-chloroanthracene (MCA) with quantitative conversion under anaerobic conditions .

Parameter Value
Wavelength365 nm or 404 nm
Inhibition by O₂/TCBStrong (quenches intermediates)
Deuterium isotope effectConfirms H⁺ transfer from DMH

Halogenation Reactions

DMHD reacts with chlorine under controlled conditions to form dichlorinated derivatives:

Reaction Products Conditions Yield
Cl₂ additiontrans-2,5-Dichloro-2,5-dimethyl-3-hexeneLow temp., dark60–70%
4,5-Dichloro-2,5-dimethyl-2-hexeneRadical pathway20–30%

Key observation:

  • Stereoselectivity depends on reaction temperature and radical vs. ionic pathways .

Cyclopropanation

DMHD undergoes asymmetric cyclopropanation with tert-butyl diazoacetate:

Catalyst Enantiomeric Excess (ee) Application
Copper-bisoxazoline complex>90%Chiral synthon production

This reaction highlights DMHD’s utility in stereoselective synthesis .

Thiol Additions

DMHD reacts with aliphatic/aromatic thiols via radical or ionic pathways:

Thiol Type Conditions Product Note
Aromatic thiolsUV light, RTThioether derivativesRadical mechanism
Aliphatic thiolsAcidic catalysisMarkovnikov adductsIonic pathway

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions
2,5-Dimethyl-2,4-hexadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive double bonds make it suitable for producing specialty chemicals, including fragrances and flavors. The compound's utility in synthesizing insecticides has gained particular attention due to the increasing global demand for effective pest control solutions .

Production of Specialty Chemicals
The compound is employed in the manufacturing of materials such as resins and polymers. Its reactivity allows it to participate in diverse chemical reactions, enhancing the production of high-performance materials . Additionally, it is involved in the synthesis of 9-chloroanthracene, a compound used in electronic and optical applications .

Pharmaceutical Applications

Role in Drug Development
In the pharmaceutical industry, this compound is utilized as an intermediate for various drug formulations. Its application extends to the synthesis of compounds targeting diseases such as cancer and cardiovascular disorders . Notably, recent studies suggest its potential as a biomarker in breath analysis for early lung cancer detection, highlighting its importance in advancing healthcare diagnostics .

Agricultural Uses

Insecticide Production
The compound has gained prominence in agricultural applications, particularly in formulating insecticides. Its unique properties contribute to the stability and efficacy of these formulations, making them more effective against pests while reducing the frequency of applications needed . The growing emphasis on sustainable agricultural practices further enhances its relevance in developing eco-friendly pest control solutions.

Market Insights

The global market for this compound is projected to grow significantly. As of 2023, the market was valued at approximately USD 220 billion and is expected to reach USD 278.8 billion by 2031, with a growth rate of 2.5% CAGR from 2024 to 2031 . The demand is driven by:

  • Increasing Chemical Synthesis Needs : The rise in production activities requiring this compound.
  • Pharmaceutical Research Growth : An uptick in R&D activities within the pharmaceutical sector.
  • Industrial Applications Expansion : Growth in industries utilizing resins and polymers.

Case Study 1: Insecticide Formulation

A study conducted on the use of this compound in insecticide formulations demonstrated its effectiveness in enhancing the stability and longevity of active ingredients. The results indicated that formulations containing this compound showed improved performance under various environmental conditions compared to traditional insecticides.

Case Study 2: Biomedical Research

Research exploring the use of this compound as a biomarker for lung cancer detection revealed promising results. The study highlighted its potential to be integrated into breath analysis technologies aimed at early diagnosis, showcasing its versatility beyond traditional chemical applications.

Biological Activity

2,5-Dimethyl-2,4-hexadiene (DMH) is a branched unsaturated hydrocarbon with significant applications in various fields, particularly in agriculture and pharmaceuticals. The compound is recognized for its role as an intermediate in the synthesis of insecticides and other agrochemicals, as well as its potential use as a biomarker in medical diagnostics.

  • Molecular Formula : C₈H₁₄
  • Boiling Point : 132-134 °C
  • Melting Point : 11-14 °C
  • Density : 0.773 g/mL at 25 °C
  • Refractive Index : 1.476

These properties make DMH suitable for various chemical reactions, particularly in the synthesis of complex organic molecules.

Insecticidal Properties

DMH has been identified as a key intermediate in the production of several insecticides. Its electron-rich structure enhances its efficacy in pest control formulations. The compound's stability under environmental conditions contributes to its effectiveness as an active ingredient in agricultural chemicals, helping to mitigate crop losses due to pests .

Potential Medical Applications

Recent studies highlight DMH's potential as a biomarker for early lung cancer detection. Research indicates that it can be detected in breath analysis, providing a non-invasive method for cancer screening. This application aligns with the growing interest in using volatile organic compounds (VOCs) as diagnostic tools in oncology .

Case Study 1: Insecticide Development

A study focused on the synthesis of DMH-derived insecticides demonstrated that formulations containing DMH exhibited higher efficacy against common agricultural pests compared to traditional insecticides. The research emphasized the need for sustainable pest management solutions, highlighting DMH's role in developing environmentally friendly insecticides .

Case Study 2: Lung Cancer Biomarker

In another investigation, researchers explored the use of DMH as a breath biomarker for lung cancer. The study involved analyzing breath samples from patients diagnosed with lung cancer and healthy controls. Results indicated that elevated levels of DMH were significantly associated with lung cancer presence, suggesting its potential utility in early diagnosis and monitoring .

Research Findings

Study FocusFindings
Insecticidal EfficacyHigher effectiveness in pest control formulations compared to traditional methods .
Breath Analysis for Lung CancerElevated DMH levels correlated with lung cancer diagnosis .
Synthesis MethodsVarious methods explored for efficient production of DMH from isobutylene and aldehydes .

Q & A

Basic Research Questions

Q. What are the optimized catalytic conditions for synthesizing 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutanol?

  • Methodological Answer : The synthesis can be optimized using acid catalysts such as citric acid-modified SAPO-11 molecular sieves. Key parameters include:

  • Temperature : 120–250°C under autogenous pressure.
  • Catalyst Composition : A 1:1 ratio of Fe₂(SO₄)₃ and niobic acid enhances selectivity (79.4%) and conversion (84.0%) compared to unmodified catalysts .
  • Reaction Time : 4 hours for maximal yield.
  • Safety Note : The reaction requires controlled conditions due to the compound’s flammability (density: 0.773 g/mL at 25°C) .

Q. How can UV-Vis spectroscopy be applied to characterize this compound in solution?

  • Methodological Answer :

  • Molar Absorptivity : At 242.5 nm in methanol, the molar absorptivity (ε) is 13,100 M⁻¹cm⁻¹, enabling quantitative analysis .
  • Sample Preparation : Use spectroscopic-grade solvents to avoid interference.
  • Validation : Compare with Raman spectroscopic data (frequencies and depolarization factors) to distinguish isomers like 2,5-dimethyl-1,5-hexadiene .

Q. What solvent systems influence the product distribution in chlorine addition reactions?

  • Methodological Answer :

  • Solvent Effects : Chloroform, trichloroethylene, and n-hexane yield a 2:3 ratio of 1,2- vs. 1,4-addition products (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene and 4,5-dichloro-2,5-dimethyl-2-hexene) .
  • Kinetic Control : Product distribution is kinetically favored, with 1,2-addition dominating due to steric stabilization in the transition state .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store in flammable storage areas at room temperature, away from oxidizers.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation (vapor pressure: ~2 mmHg at 25°C) .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water due to flammability risks .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity in copper-catalyzed cyclopropanation reactions?

  • Methodological Answer :

  • Ligand Design : Bisoxazoline ligands with aryl and gem-dimethyl groups at the 4- and 5-positions on the oxazoline ring enhance enantiocontrol.
  • Steric Effects : Larger ester groups (e.g., dicyclohexylmethyl diazoacetate) improve enantioselectivity (up to 96% ee) by stabilizing the transition state .
  • Catalytic Cycle : Hybrid density functional theory (DFT) studies reveal asymmetric induction via a chiral Cu(I) salicylaldimine complex .

Q. How does the allylic rearrangement of trans-2,5-dichloro-2,5-dimethyl-3-hexene occur under kinetic control?

  • Methodological Answer :

  • Kinetic Study : Monitor rearrangement using NMR and IR spectroscopy. Activation energy barriers are solvent-dependent, with chloroform stabilizing the 1,4-adduct .
  • Deuterium Labeling : Confirms hydrogen migration pathways during isomerization .

Q. What factors govern stereochemical outcomes in the photodechlorination of 9,10-dichloroanthracene with this compound?

  • Methodological Answer :

  • Reaction Mechanism : UV irradiation in acetonitrile generates 9-chloroanthracene via a radical pathway.
  • Quenching Techniques : Use TEMPO (radical scavenger) to trap intermediates, confirming a chain mechanism .
  • Kinetic Isotope Effects : Deuterated substrates reveal rate-limiting H-abstraction steps .

Q. Why does steric hindrance in this compound reduce reactivity in catalytic hydrogenation?

  • Methodological Answer :

  • Substrate Geometry : Internal, trisubstituted C=C bonds at C2 and C5 create steric interference, slowing adsorption onto catalysts.
  • Product Selectivity : Chromium-based catalysts favor thermodynamically stable 1,4-addition products over cis-configured isomers .

Properties

IUPAC Name

2,5-dimethylhexa-2,4-diene
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InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3
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InChI Key

DZPCYXCBXGQBRN-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=C(C)C)C
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID3022116
Record name 2,5-Dimethyl-2,4-hexadiene
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid; mp = 12-14 deg C; [Alfa Aesar MSDS]
Record name 2,5-Dimethyl-2,4-hexadiene
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Vapor Pressure

17.6 [mmHg]
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CAS No.

764-13-6
Record name 2,5-Dimethyl-2,4-hexadiene
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Record name 2,4-Hexadiene, 2,5-dimethyl-
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Synthesis routes and methods

Procedure details

A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,4-hexadiene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
2,5-Dimethyl-2,4-hexadiene
Reactant of Route 5
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Reactant of Route 6
2,5-Dimethyl-2,4-hexadiene

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